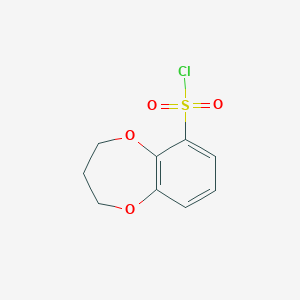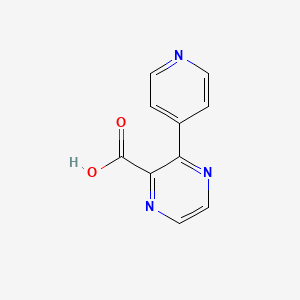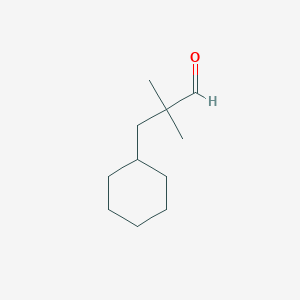
3-Cyclohexyl-2,2-dimethylpropanal
Vue d'ensemble
Description
3-Cyclohexyl-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexyl-2,2-dimethylpropanal is characterized by a cyclohexyl group (a six-membered carbon ring), a 2,2-dimethylpropanal group (a three-carbon chain with two methyl groups attached to the second carbon), and an aldehyde group (a carbon double-bonded to an oxygen) at the end of the three-carbon chain .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyclohexyl-2,2-dimethylpropanal are not available, aldehydes like this compound generally undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
3-Cyclohexyl-2,2-dimethylpropanal is characterized by certain physical and chemical properties. For instance, it has a molecular weight of 168.28 . Other properties such as boiling point, melting point, and solubility could not be found in the available resources .Applications De Recherche Scientifique
Fragrance Material Review
- A toxicologic and dermatologic review was conducted for a structurally related fragrance ingredient, illustrating the comprehensive evaluation process for safety assessment in fragrance materials, potentially relevant to the assessment of 3-Cyclohexyl-2,2-dimethylpropanal in similar applications (Scognamiglio et al., 2013).
Synthesis and Medicinal Chemistry
- A tandem synthesis protocol was developed for CMe2CF3-containing heteroarenes from isonitriles, indicating a methodology that could be adapted for synthesizing structurally complex derivatives of 3-Cyclohexyl-2,2-dimethylpropanal for potential use in drug discovery (Shi et al., 2018).
Organic Synthesis Methodologies
- Innovative methods for synthesizing cyclohexene derivatives from phenols were developed, showcasing the diversity of synthetic routes available for manipulating cyclohexyl structures, which may be relevant for derivatives of 3-Cyclohexyl-2,2-dimethylpropanal (Lovchik et al., 2006).
Molecular Docking and Anticancer Research
- A study on the crystal structure and molecular docking of biscyclohexane diol with focal adhesion kinase (FAK) domain to explore its anticancer properties, highlighting the potential of cyclohexane derivatives in pharmaceutical applications (Kokila et al., 2017).
Fluorescent Sensors for Carbohydrates
- Development of a microwave-assisted synthesis protocol for ethynylarylboronates for constructing boronic acid-based fluorescent sensors, demonstrating the application of synthetic chemistry in developing tools for biological and chemical sensing (Zheng et al., 2006).
Orientations Futures
The future directions for research on 3-Cyclohexyl-2,2-dimethylpropanal could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on its environmental impact and ways to mitigate any potential hazards .
Propriétés
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUCWZNORZNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



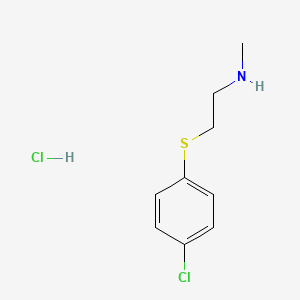
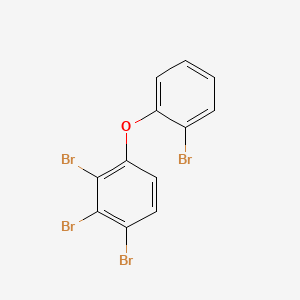
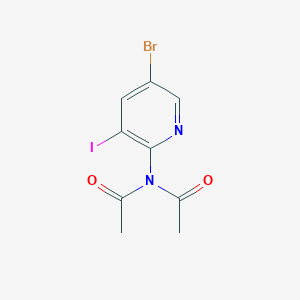
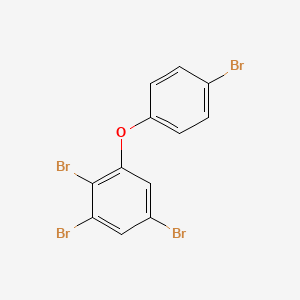
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
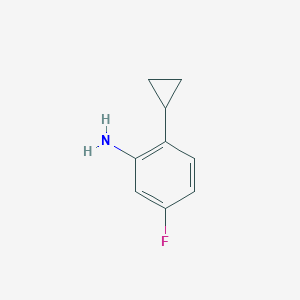
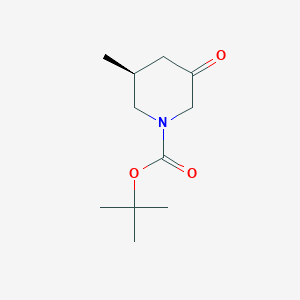
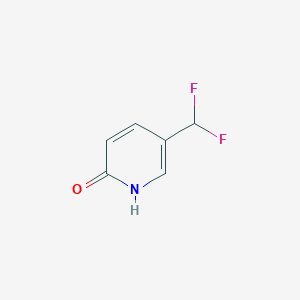
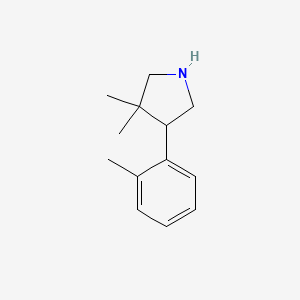
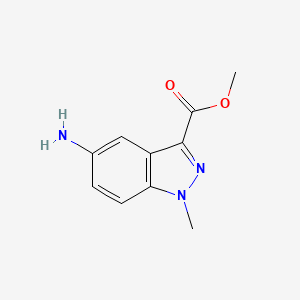
![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)
